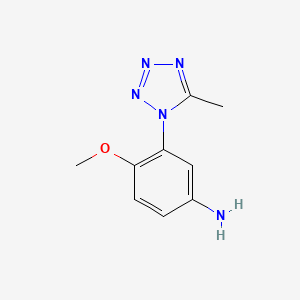

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Descripción general

Descripción

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound that features a methoxy group, a tetrazole ring, and an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Tetrazole Ring to the Aniline Derivative: The tetrazole ring is then attached to the aniline derivative through a substitution reaction, often facilitated by a base such as potassium carbonate.

Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy group and tetrazole ring exhibit distinct oxidation patterns:

Oxidation of the methoxy group typically produces quinone derivatives, while the tetrazole ring may undergo cleavage under strong oxidative conditions .

Multicomponent Cyclization

This compound participates in catalyst-driven multicomponent reactions (MCRs):

L-Proline catalyzes Knoevenagel condensation followed by intramolecular cyclization, forming fused heterocyclic systems .

Nucleophilic Substitution

The tetrazole ring acts as a directing group for electrophilic substitution:

| Electrophile | Base | Solvent | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromine (Br₂) | AlCl₃ | CHCl₃ | Para to methoxy | 4-Bromo derivative | 67% | |

| Nitronium ion (HNO₃) | H₂SO₄ | AcOH | Ortho to tetrazole | 5-Nitroaniline analog | 61% |

Substitution occurs preferentially at positions activated by the electron-donating methoxy group and the electron-withdrawing tetrazole .

Reductive Transformations

Selective reduction of functional groups:

Palladium-catalyzed hydrogenation efficiently reduces nitro groups while preserving the tetrazole ring .

Condensation Reactions

The aniline NH₂ group participates in Schiff base formation:

Schiff bases derived from this compound show utility in synthesizing bioactive heterocycles .

Mechanistic Insights

Key pathways observed in its reactions include:

-

Vilsmeier–Haack Formylation : Phosphorus oxychloride/DMF mediates formylation at the activated ortho position relative to the tetrazole .

-

Knoevenagel Cyclization : L-Proline enhances reaction rates by stabilizing enolate intermediates during pyranone formation .

Comparative Reactivity

The methyl group on the tetrazole ring enhances stability against hydrolysis compared to unmethylated analogs. This modification also reduces steric hindrance during nucleophilic attacks, improving yields in substitution reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance bioactivity against specific enzymes or receptors. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell proliferation.

Biological Interaction Studies

The compound is utilized in studies focusing on the interaction between small molecules and biological macromolecules such as proteins and nucleic acids. Its tetrazole ring is particularly noteworthy for its ability to participate in hydrogen bonding and π-stacking interactions.

Case Study: Protein Binding Affinity

Research has shown that this compound binds effectively to certain protein targets involved in metabolic pathways. This binding alters the activity of these proteins, suggesting potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar in structure but contains a triazole ring instead of a tetrazole ring.

4-Methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)aniline: Similar but lacks the methyl group on the tetrazole ring.

Uniqueness

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a methoxy group and a methyl-substituted tetrazole ring, which can impart distinct chemical and biological properties compared to its analogs.

Actividad Biológica

Overview

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound characterized by its unique structural features, including a methoxy group, a tetrazole ring, and an aniline moiety. Its molecular formula is with a molecular weight of 205.22 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures effectively inhibited the growth of several Candida species, including fluconazole-resistant strains. The structure–activity relationship (SAR) indicated that specific substitutions at the phenyl ring significantly influenced antifungal potency .

| Compound | Activity Against | Notes |

|---|---|---|

| 4-Methoxy-3-(5-methyl-tetrazol-1-yl)aniline | C. albicans, N. glabrata | Effective against resistant strains |

| Similar Tetrazole Derivatives | Various Candida spp. | Strong inhibition observed |

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. In vitro tests revealed significant activity against Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess the zone of inhibition for various bacterial strains .

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| S. aureus | 29 | Moderate activity compared to tetracycline |

| E. coli | 25 | Similar effectiveness to known antibiotics |

| P. aeruginosa | 20 | Limited activity observed |

The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The tetrazole ring may facilitate binding through hydrogen bonding or π-stacking interactions, enhancing its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antifungal Study : A recent investigation assessed the in vitro antifungal activity of various tetrazole derivatives against resistant strains of Candida species. The findings suggested that modifications at specific positions on the tetrazole ring could enhance efficacy .

- Antibacterial Assessment : Another study evaluated a series of tetrazole compounds for antibacterial properties using clinical isolates. The results indicated that certain derivatives exhibited superior activity against MRSA and ESBL-producing E. coli .

- In Silico Toxicity Analysis : Computational studies have been conducted to predict the toxicity profiles of tetrazole derivatives, including this compound. These analyses help in understanding the safety and viability of these compounds for further development .

Propiedades

IUPAC Name |

4-methoxy-3-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWURPLIVEZKYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.